Cas no 1936149-87-9 (3-carbamoyloxolane-2-carboxylic acid)

3-carbamoyloxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
- 3-carbamoyloxolane-2-carboxylic acid
-
- インチ: 1S/C6H9NO4/c7-5(8)3-1-2-11-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)
- InChIKey: BTDQCFPZGNSGNU-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(N)=O)CCO1)O
じっけんとくせい
- 密度みつど: 1.441±0.06 g/cm3(Predicted)
- Boiling Point: 478.9±45.0 °C(Predicted)
- 酸度系数(pKa): 3.23±0.40(Predicted)
3-carbamoyloxolane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250562-1.0g |
3-carbamoyloxolane-2-carboxylic acid |
1936149-87-9 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-250562-1g |
3-carbamoyloxolane-2-carboxylic acid |
1936149-87-9 | 1g |
$0.0 | 2023-09-15 |
3-carbamoyloxolane-2-carboxylic acid 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
3-carbamoyloxolane-2-carboxylic acidに関する追加情報
Professional Introduction to 3-carbamoyloxolane-2-carboxylic acid (CAS No. 1936149-87-9)
3-carbamoyloxolane-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1936149-87-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of oxolane derivatives, characterized by a cyclic structure incorporating both oxygen and nitrogen atoms, which contributes to its unique chemical properties and reactivity. The presence of a carbamoyl group and a carboxylic acid moiety in its molecular framework endows it with versatile functional capabilities, making it a promising candidate for various synthetic applications and biological studies.
The structural configuration of 3-carbamoyloxolane-2-carboxylic acid is highly intriguing from a chemical perspective. The oxolane ring, also known as tetrahydrofuran-2-one, provides a rigid yet flexible scaffold that can interact with biological targets in a precise manner. The carbamoyl group (–NHCO–) introduces both amine and carbonyl functionalities, which are critical for hydrogen bonding interactions and further derivatization. Meanwhile, the carboxylic acid group (–COOH) offers acidic properties, enabling participation in various protonation-deprotonation equilibria essential for biochemical processes. Such structural features make this compound an attractive scaffold for designing novel pharmacophores.
In recent years, 3-carbamoyloxolane-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and medicinal chemistry. Its unique structural motifs have been leveraged to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer, inflammation, and metabolic disorders. For instance, researchers have explored its derivatives as modulators of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibiting PARP activity has emerged as a viable therapeutic strategy in certain cancer treatments, particularly in cases involving DNA repair deficiencies.
Moreover, the oxolane ring in 3-carbamoyloxolane-2-carboxylic acid serves as an effective platform for mimicking natural substrates or transition states recognized by biological macromolecules. This property has been exploited in the design of transition-state analogs, which are potent inhibitors due to their high binding affinity to target enzymes. Such inhibitors can disrupt pathological processes by interfering with key biochemical reactions. Preliminary studies have demonstrated promising results in using 3-carbamoyloxolane-2-carboxylic acid derivatives to inhibit kinases and proteases involved in signal transduction cascades relevant to neurodegenerative diseases.
The synthesis of 3-carbamoyloxolane-2-carboxylic acid presents both challenges and opportunities for chemists. The construction of the oxolane ring requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and organocatalytic approaches, have facilitated more efficient access to this compound and its analogs. These methodologies not only enhance scalability but also enable the introduction of diverse functional groups at strategic positions within the molecule, enhancing its pharmacological potential.
Recent breakthroughs in computational chemistry have further accelerated the development of 3-carbamoyloxolane-2-carboxylic acid based drug candidates. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with remarkable accuracy. This has enabled the rapid screening of virtual libraries generated from structural modifications of 3-carbamoyloxolane-2-carboxylic acid, identifying lead compounds with optimized pharmacokinetic profiles. Such computational approaches are particularly valuable in reducing experimental costs and time while maximizing the likelihood of discovering effective therapeutic agents.
The pharmacological profile of 3-carbamoyloxolane-2-carboxylic acid is another area of active investigation. Initial pharmacokinetic studies indicate that this compound exhibits moderate solubility in aqueous media, which is favorable for formulation into oral or injectable dosage forms. Additionally, preliminary toxicity assessments suggest low systemic toxicity at therapeutic doses, although further studies are warranted to fully characterize its safety profile. These findings position 3-carbamoyloxolane-2-carboxylic acid as a promising candidate for clinical development once additional pharmacological data are generated.
In conclusion,3-carbamoyloxolane-2-carboxylic acid (CAS No. 1936149-87-9) represents a structurally intriguing compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups and rigid scaffold makes it an ideal candidate for designing novel therapeutics targeting various diseases. With ongoing advancements in synthetic chemistry, computational biology, and drug discovery technologies, 3-carbamoyloxolane-2-carboxylic acid is poised to play a pivotal role in future medical innovations.
1936149-87-9 (3-carbamoyloxolane-2-carboxylic acid) Related Products
- 2098081-51-5(4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine)
- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)
- 2138050-11-8(4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)
- 379239-63-1(N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)
- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 16002-25-8((1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene)




